Cas no 95510-70-6 (Omeprazole sodium)

Omeprazole sodium is a proton pump inhibitor (PPI) used in pharmaceutical formulations to treat gastric acid-related disorders. As a sodium salt derivative of omeprazole, it offers enhanced solubility and stability, facilitating precise dosing in injectable and oral formulations. Its mechanism involves irreversible inhibition of the H+/K+-ATPase enzyme in gastric parietal cells, effectively reducing acid secretion. This compound is particularly advantageous in clinical settings requiring rapid onset of action or where oral administration is impractical. Omeprazole sodium is widely utilized in hospital preparations and commercial medications due to its reliable pharmacokinetic profile and compatibility with various delivery systems. It adheres to stringent pharmacopeial standards for purity and performance.
Omeprazole sodium structure
Omeprazole sodium structure
Product name:Omeprazole sodium
CAS No:95510-70-6
MF:C17H19N3NaO3S
MW:368.405833482742
MDL:MFCD07802816
CID:61784
PubChem ID:10959536

Omeprazole sodium Chemical and Physical Properties

Names and Identifiers

    • sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole
    • OMEPRAZOLE SODIUM
    • 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1h-benzimidazole sodium salt
    • Omeprazole, sodium salt
    • Sodium Omeprazole
    • Omeprazole powder
    • pellets
    • sodium
    • Esomeprazole Sodium
    • AK682477
    • B1388
    • 1H-Benzimidazole,5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-,sodium salt
    • Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
    • 1H-Benzimidazole, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (9CI)
    • (±)-Omeprazole sodium salt
    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole sodium salt
    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole sodium salt
    • H 168/68 sodium
    • Losec Sodium
    • Omeprazole sodium salt
    • Sompraz
    • Sodium, Omeprazole
    • OMEPRAZOLE SODIUM [JAN]
    • sodium 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridyl)methylsulfinyl]-3aH-benzimidazole
    • 95510-70-6
    • OMEPRAZOLE SODIUM [MART.]
    • Monosodium (RS)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzoimidazole monohydrate
    • 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfinyl}-1-sodio-1H-1,3-benzodiazole
    • BCP9000660
    • AC-403
    • D01207
    • AB01274809-01
    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]benzimidazole, sodium salt
    • KV03YZ6QLW
    • 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)sulfinyl)benzimidazole, sodium salt
    • s5658
    • Losec sodium (TN)
    • Omeprazole sodium (USAN)
    • 95510-70-6 (sodium)
    • Omeprazole (as sodium)
    • H-168/68 SODIUM
    • 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
    • OMEPRAZOLE SODIUM (EP MONOGRAPH)
    • OMEPRAZOLE SODIUM [WHO-DD]
    • Esomeprazole sodium (Nexium)
    • CHEMBL2105294
    • sodium 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide
    • Omeprazole sodium [USAN]
    • (s)-omeprazole sodium
    • 95510-70-6 , anhydride
    • Esomeprazole sodium (Nexium I.V.)
    • Q27282459
    • Andra
    • HMS3651E16
    • OMEPRAZOLE SODIUM [EP MONOGRAPH]
    • CHEBI:31934
    • BCP0726000228
    • SW219428-1
    • UNII-KV03YZ6QLW
    • RYXPMWYHEBGTRV-UHFFFAOYSA-N
    • 161796-78-7
    • BCP23377
    • AKOS024255604
    • OMEPRAZOLE SODIUM (MART.)
    • D70375
    • H 16868 sodium
    • Omeprazole sodium
    • MDL: MFCD07802816
    • Inchi: 1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);
    • InChI Key: HVAJOLFRLWQQQL-UHFFFAOYSA-N
    • SMILES: [Na].O=S(CC1C(C)=C(OC)C(C)=CN=1)C1NC2C(=CC=C(C=2)OC)N=1

Computed Properties

  • Exact Mass: 367.096657g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 367.096657g/mol
  • Monoisotopic Mass: 367.096657g/mol
  • Topological Polar Surface Area: 81.5Ų
  • Heavy Atom Count: 25
  • Complexity: 459
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.37
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 94.68000
  • LogP: 3.48690
  • Vapor Pressure: No data available

Omeprazole sodium Security Information

Omeprazole sodium Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Omeprazole sodium Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O635013-250mg
Omeprazole Sodium Salt
95510-70-6
250mg
$ 115.00 2023-09-06
TRC
O635013-5g
Omeprazole Sodium Salt
95510-70-6
5g
$1384.00 2023-05-17
TRC
O635013-100mg
Omeprazole Sodium Salt
95510-70-6
100mg
$ 81.00 2023-09-06
TRC
O635013-1g
Omeprazole Sodium Salt
95510-70-6
1g
$328.00 2023-05-17
Ambeed
A208846-1g
Sodium 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide
95510-70-6 98+%
1g
$10.0 2025-02-20
ChemScence
CS-0014404-100mg
Omeprazole (sodium)
95510-70-6 98.03%
100mg
$60.0 2022-04-26
abcr
AB506116-100 g
Esomeprazole sodium, 95%; .
95510-70-6 95%
100g
€378.60 2023-07-10
MedChemExpress
HY-B0113A-10mM*1mLinDMSO
Omeprazole sodium
95510-70-6 99.98%
10mM*1mLinDMSO
¥921 2023-07-26
Chemenu
CM255985-100g
Sodium 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide
95510-70-6 97%
100g
$194 2021-06-17
S e l l e c k ZHONG GUO
S5658-25mg
Omeprazole Sodium
95510-70-6 99.99%
25mg
¥795.38 2023-09-15

Omeprazole sodium Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  1 h, rt
Reference
Method for synthesizing omeprazole sodium
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Disodium phosphate Solvents: Ethanol ;  1 h, 25 - 30 °C
Reference
Process for preparation of esomeprazole magnesium trihydrate
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lactic acid ,  Peracetic acid ,  Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 8, -25 °C; 0.5 h, pH 8, -25 °C
Reference
Omeprazole sodium with high purity as proton pump inhibitor for treating gastric diseases and its preparation method
, China, , ,

Omeprazole sodium Raw materials

Omeprazole sodium Preparation Products

Additional information on Omeprazole sodium

Omeprazole Sodium: A Comprehensive Overview

Omeprazole sodium, with the CAS number 95510-70-6, is a widely recognized and extensively studied proton pump inhibitor (PPI) that has revolutionized the treatment of various gastrointestinal disorders. As a sodium salt of omeprazole, it plays a pivotal role in inhibiting the hydrogen potassium ATPase enzyme in the parietal cells of the stomach, thereby reducing gastric acid secretion. This compound has been a cornerstone in the management of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

The chemical structure of omeprazole sodium is characterized by its unique mechanism of action, which involves its conversion into an active sulfonamide derivative upon protonation in the acidic environment of the stomach. This conversion is essential for its ability to selectively inhibit the H+/K+ ATPase enzyme, making it highly effective in controlling acid secretion. Recent studies have further elucidated its pharmacokinetics, revealing that it undergoes rapid absorption and extensive first-pass metabolism in the liver, leading to its high bioavailability when administered enterally.

One of the most significant advancements in recent years has been the exploration of omeprazole sodium's role in precision medicine. Researchers have delved into its pharmacogenomic profile, identifying specific genetic polymorphisms that influence its efficacy and safety. For instance, studies have shown that individuals with certain CYP2C19 genotypes may exhibit altered metabolism of omeprazole, potentially affecting therapeutic outcomes. These findings underscore the importance of personalized dosing strategies to optimize treatment response and minimize adverse effects.

In terms of clinical applications, omeprazole sodium continues to be a first-line therapy for managing acid-related disorders. Its efficacy in reducing gastric acidity has been corroborated by numerous randomized controlled trials, which have demonstrated significant symptom relief and mucosal healing in patients with GERD and peptic ulcers. Moreover, recent research has highlighted its role in preventing stress-related mucosal damage in critically ill patients, further expanding its therapeutic utility.

The safety profile of omeprazole sodium has also been a focal point of recent investigations. While generally well-tolerated, long-term use has been associated with potential risks such as hypomagnesemia, bone fractures, and Clostridioides difficile infection. Emerging studies are exploring strategies to mitigate these risks, including intermittent dosing regimens and adjunctive therapies to address specific adverse events.

In conclusion, omeprazole sodium, with its CAS number 95510-70-6, remains a cornerstone in gastroenterology due to its potent acid-suppressive effects and broad clinical applicability. Ongoing research continues to uncover new insights into its mechanism of action, pharmacokinetics, and safety profile, paving the way for more personalized and effective treatment strategies. As medical science advances, the role of omeprazole sodium in precision medicine is expected to grow further, offering enhanced therapeutic outcomes for patients worldwide.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95510-70-6)Omeprazole sodium
A845321
Purity:99%
Quantity:100g
Price ($):159.0